molecular formula C12H12BrN B2747793 1-Isopropyl-4-bromoisoquinoline CAS No. 1821161-32-3

1-Isopropyl-4-bromoisoquinoline

Cat. No.: B2747793
CAS No.: 1821161-32-3
M. Wt: 250.139
InChI Key: CVVPJKMSIQTNQP-UHFFFAOYSA-N
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Description

1-Isopropyl-4-bromoisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of an isopropyl group at the first position and a bromine atom at the fourth position of the isoquinoline ring

Preparation Methods

The synthesis of 1-Isopropyl-4-bromoisoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene, resulting in 4-bromoisoquinoline

Industrial production methods for such compounds often involve large-scale bromination and alkylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Isopropyl-4-bromoisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-4-bromoisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-bromoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-Isopropyl-4-bromoisoquinoline can be compared with other isoquinoline derivatives, such as:

The presence of both the isopropyl group and the bromine atom in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

4-bromo-1-propan-2-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-8(2)12-10-6-4-3-5-9(10)11(13)7-14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVPJKMSIQTNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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